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Introduction

(+)-Losigamone, the S(+) enantiomer of Losigamone, is a novel anticonvulsant agent that has
shown promise in the treatment of partial and secondarily generalized seizures.[1] Its
mechanism of action is distinct from many traditional antiepileptic drugs and is thought to
involve the modulation of excitatory neurotransmission.[1][2] Specifically, studies have
indicated that (+)-Losigamone reduces the release of excitatory amino acids, such as
glutamate and aspartate, and decreases the persistent sodium current (INaP) in hippocampal
neurons.[1][3][4] These actions suggest a potential neuroprotective effect in conditions of
neuronal hyperexcitability.

Organotypic hippocampal slice cultures are a valuable in vitro model for studying the complex
neuronal circuitry of the hippocampus in a preparation that maintains its three-dimensional
structure for several weeks. This system allows for the investigation of both acute and chronic
effects of neuroactive compounds on synaptic transmission, neuronal viability, and network
activity.

This document provides a detailed protocol for the assessment of (+)-Losigamone in
organotypic hippocampal slice cultures, covering slice preparation, drug application, and
methodologies for evaluating its electrophysiological and neuroprotective effects.
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Data Presentation

Table 1: Effective Concentrations of (+)-Losigamone in In Vitro Preparations
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(+)-
Parameter Preparation Losigamone Effect Reference
Concentration
Significant
Glutamate & )
reduction
Aspartate _
Mouse cortical (p<0.05 for
Release ) 100 uM [1]
) slices aspartate,
(Potassium-
) p<0.01 for
stimulated)
glutamate)
Glutamate &
Aspartate ) Significant
Mouse cortical )
Release ) 200 puM reduction [1]
) slices
(Potassium- (p<0.01 for both)
stimulated)
Glutamate &
Aspartate ) Significant
Mouse cortical )
Release ) 100 uM reduction [1]
o slices
(Veratridine- (p<0.05 for both)
stimulated)
Glutamate &
Aspartate ) Significant
Mouse cortical '
Release ) 200 uM reduction [1]
o slices
(Veratridine- (p<0.01 for both)
stimulated)
Spontaneous
Depolarizations Mouse cortical Significant
. 50-200 pM _ [1]
(in Mg2*-free wedge reduction
aCSF)
Persistent ) )
] Rat hippocampal Decrease in
Sodium Current 100-200 uM ) [31[4]
neurons amplitude

(INaP)

Table 2: Quantitative Effects of (+)-Losigamone on Stimulated Amino Acid Release
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Mean
(+)- .
. ] . . Stimulated
Stimulus Amino Acid Losigamone Reference
] Release (% of
Concentration )
first pulse)

Potassium (60

Aspartate 100 uM ~70% [5]
mM)
Potassium (60

Glutamate 100 uMm ~75% [5]
mM)
Potassium (60

Aspartate 200 uM ~60% [5]
mM)
Potassium (60

Glutamate 200 uM ~65% [5]
mM)
Veratridine (20

Aspartate 100 uMm ~55% [5]
HM)
Veratridine (20

Glutamate 100 pM ~50% [5]
HM)
Veratridine (20

Aspartate 200 uM ~45% [5]
HM)
Veratridine (20

Glutamate 200 uM ~40% [5]

HM)

Experimental Protocols

Preparation of Organotypic Hippocampal Slice Cultures
(Interface Method)

This protocol is adapted from standard methods for preparing organotypic hippocampal slice

cultures.

Materials:

e P6-P8 rat or mouse pups
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» Dissection medium (e.g., Gey's Balanced Salt Solution with 25 mM D-glucose)

e Culture medium: 50% MEM with Earle's salts, 25% Hank's Balanced Salt Solution, 25%
heat-inactivated horse serum, 2 mM L-glutamine, 25 mM D-glucose, and 1x Penicillin-
Streptomycin.

» Millicell cell culture inserts (0.4 pm)
e 6-well culture plates

o Vibratome or tissue chopper

e Stereomicroscope

o Standard surgical instruments
Procedure:

e Anesthetize and decapitate the pup in accordance with institutional animal care and use
committee guidelines.

o Rapidly dissect the brain and place it in ice-cold, carbogen (95% 02/5% CO:z)-gassed
dissection medium.

« |solate the hippocampi from both hemispheres.

o Cut the hippocampi into 350-400 um thick transverse slices using a vibratome or tissue
chopper in cold dissection medium.

o Transfer the slices to a dish containing fresh, cold dissection medium.

» Carefully place 2-3 slices onto each Millicell insert in a 6-well plate containing 1 mL of pre-
warmed culture medium per well.

e |ncubate the slices at 35-37°C in a humidified 5% CO:2 incubator.

o Change the culture medium every 2-3 days.
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» Allow the slices to mature for 7-10 days in vitro (DIV) before commencing experiments.

Electrophysiological Assessment of (+)-Losigamone

A. Whole-Cell Patch-Clamp Recordings to Assess INaP

Objective: To measure the effect of (+)-Losigamone on the persistent sodium current (INaP) in
CA1 pyramidal neurons.

Solutions:

« Atrtificial Cerebrospinal Fluid (aCSF): 124 mM NacCl, 2.5 mM KCI, 1.2 mM MgClz, 2.5 mM
CaClz, 25 mM NaHCOs, 10 mM glucose. Equilibrated with 95% O2/5% CO-.

e Internal Solution (for INaP isolation): 120 mM Cs-gluconate, 20 mM KCI, 10 mM HEPES, 2
mM MgClz, 2 mM Mg2ATP, 0.3 mM NaGTP, 7 mM phosphocreatine, 0.6 mM EGTA. pH
adjusted to 7.2 with CsOH. To block K+ and Ca?* currents, add appropriate blockers to the
aCSF (e.g., TEA, 4-AP, CdCl2).

e (+)-Losigamone Stock Solution: Prepare a 100 mM stock in DMSO. The final DMSO
concentration in the recording solution should be <0.1%.[4]

Procedure:

o Transfer a hippocampal slice culture to the recording chamber of an upright microscope and
continuously perfuse with carbogenated aCSF (with K* and Ca2* channel blockers) at room
temperature.[6]

« ldentify CA1 pyramidal neurons for recording.

o Establish a whole-cell patch-clamp configuration.

o To measure INaP, apply slow depolarizing voltage ramps from -70 mV to 0 mV.[4]
» Record baseline INaP.

o Bath-apply (+)-Losigamone at final concentrations of 50 uM, 100 uM, and 200 uM for 10-15
minutes each.
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e Record INaP in the presence of each concentration of (+)-Losigamone.
e Perform a washout by perfusing with drug-free aCSF.

o At the end of the experiment, apply tetrodotoxin (TTX) to confirm the recorded current is a
sodium current.[4]

B. Field Potential Recordings to Assess Synaptic Transmission

Objective: To evaluate the effect of (+)-Losigamone on excitatory postsynaptic potentials
(EPSPs).

Procedure:

» Place a stimulating electrode in the Schaffer collaterals and a recording electrode in the
stratum radiatum of the CAL1 region.

» Record baseline field EPSPs (fEPSPs).
» Bath-apply (+)-Losigamone (50-200 uM) and record fEPSPs.

e Analyze changes in the fEPSP slope and amplitude.

Neuroprotection Assay against Excitotoxicity

Objective: To assess the neuroprotective effect of (+)-Losigamone against glutamate-induced
cell death.

Procedure:

e At 10 DIV, treat slice cultures with (+)-Losigamone (100 uM) or vehicle (0.1% DMSO) for 24
hours.

 Induce excitotoxicity by exposing the slices to a high concentration of glutamate (e.g., 1 mM)
or NMDA (e.g., 50 uM) for a defined period (e.g., 1-3 hours) in the presence of the drug or
vehicle.
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» Wash out the excitotoxin and continue to culture the slices in their respective (+)-
Losigamone or vehicle-containing medium for another 24-48 hours.

» Assess cell death using a fluorescent viability stain such as Propidium lodide (PI).

o Capture fluorescent images and quantify the Pl-positive (dead) cells in the CA1 and CA3
regions.

o Compare the extent of cell death in (+)-Losigamone-treated slices versus vehicle-treated
slices.
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Caption: Proposed mechanism of action of (+)-Losigamone.
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Caption: Experimental workflow for assessing (+)-Losigamone.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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